molecular formula C10H14O4Sn B7984464 Bis(pentane-2,4-dionato)tin

Bis(pentane-2,4-dionato)tin

Cat. No. B7984464
M. Wt: 316.93 g/mol
InChI Key: XDRPDDZWXGILRT-FDGPNNRMSA-L
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Description

Bis(pentane-2,4-dionato)tin is a useful research compound. Its molecular formula is C10H14O4Sn and its molecular weight is 316.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(pentane-2,4-dionato)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pentane-2,4-dionato)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Properties : Bis(pentane-2,4-dionato)tin(II) has been synthesized and characterized for its volatility and solubility in organic solvents. It exhibits monomeric behavior in both benzene solution and the gas phase and forms Lewis acid complexes with other chemicals (Ewings, Fenton, & Harrison, 1975).

  • Detection of Hydrogen Cyanide : Bis(pentane-2,4-dionato) compounds have been used to detect hydrogen cyanide in air. The displacement of the heavy ligand pentane-2,4-dione by a light molecule like HCN increases sensitivity (Alder, Bentley, & Drew, 1986).

  • Nanocrystalline Mesoporous Materials : Controlled hydrolysis of bis(pentane-2,4-dionato)tin derivatives leads to the creation of nanocrystalline mesoporous tin dioxide materials. These materials exhibit significant surface areas and can be used in semiconducting oxide materials for photovoltaic devices (Toupance, Babot, Jousseaume, & Vilaça, 2003).

  • Hydration Studies : Bis(pentane-2,4-dionato) complexes have been studied in hydration contexts. Hydrogen bonding between water and such complexes in benzene solution has been investigated, providing insights into the hydration behaviors of these complexes (Moore & Narbutt, 1991).

  • Ionic Liquid Immobilization : Bis(pentane-2,4-dionato)tin derivatives have been used to obtain translucent tin dioxide monolith ionogels by sol-gel processing. This method results in solids with supermicroporous structures and can be used for creating nanoporous materials (Bellayer, Viau, Tebby, Toupance, Le Bideau, & Vioux, 2009).

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPDDZWXGILRT-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015334
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16009-86-2
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016009862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentane-2,4-dionato)tin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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